2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid 2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 1304886-37-0
VCID: VC3056104
InChI: InChI=1S/C11H15NO4S/c1-8(11(13)14)9-4-6-10(7-5-9)17(15,16)12(2)3/h4-8H,1-3H3,(H,13,14)
SMILES: CC(C1=CC=C(C=C1)S(=O)(=O)N(C)C)C(=O)O
Molecular Formula: C11H15NO4S
Molecular Weight: 257.31 g/mol

2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid

CAS No.: 1304886-37-0

Cat. No.: VC3056104

Molecular Formula: C11H15NO4S

Molecular Weight: 257.31 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid - 1304886-37-0

Specification

CAS No. 1304886-37-0
Molecular Formula C11H15NO4S
Molecular Weight 257.31 g/mol
IUPAC Name 2-[4-(dimethylsulfamoyl)phenyl]propanoic acid
Standard InChI InChI=1S/C11H15NO4S/c1-8(11(13)14)9-4-6-10(7-5-9)17(15,16)12(2)3/h4-8H,1-3H3,(H,13,14)
Standard InChI Key GHLICBYZLCIWML-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)S(=O)(=O)N(C)C)C(=O)O
Canonical SMILES CC(C1=CC=C(C=C1)S(=O)(=O)N(C)C)C(=O)O

Introduction

2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid is a complex organic compound featuring a dimethylsulfamoyl group attached to a phenyl ring and a propanoic acid moiety. Its molecular formula is C₁₁H₁₅NO₄S, and it exhibits both acidic and sulfonamide functionalities, making it a promising candidate for various biological and pharmaceutical applications .

Synthesis Methods

The synthesis of 2-[4-(dimethylsulfamoyl)phenyl]propanoic acid typically involves multi-step organic synthesis techniques. These methods ensure the production of high-purity compounds suitable for research and application purposes. While specific synthesis protocols for this compound are not widely detailed in available literature, similar compounds often involve reactions such as hydrolysis of nitriles or esterification followed by hydrolysis .

Biological and Pharmaceutical Applications

2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid is of interest in medicinal chemistry due to its potential interactions with biological targets. Preliminary studies suggest it may interact with enzymes involved in inflammatory pathways, although detailed pharmacokinetic studies are needed to establish its efficacy and safety profile. It can also serve as a reference standard in pharmaceutical testing due to its specific properties.

CompoundStructure FeaturesPrimary Use
2-[4-(Dimethylsulfamoyl)phenyl]propanoic acidDimethylsulfamoyl group, propanoic acid moietyPharmaceutical standard
IbuprofenIsobutyl group, propanoic acid moietyAnti-inflammatory
NimesulideNitro group, methanesulfonamideAnalgesic/anti-inflammatory
SulfamethoxazoleIsoxazole ring, sulfanilamideAntibiotic

Research Findings and Future Directions

While extensive research on 2-[4-(dimethylsulfamoyl)phenyl]propanoic acid is limited, its structural similarities to other biologically active compounds suggest potential therapeutic applications. Further studies are necessary to elucidate its full potential and applications in medicinal chemistry, including detailed investigations into its interactions with enzymes and other drugs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator